molecular formula C8H5ClN2O B8226557 3-Chloro-1,7-naphthyridin-8(7H)-one

3-Chloro-1,7-naphthyridin-8(7H)-one

Cat. No.: B8226557
M. Wt: 180.59 g/mol
InChI Key: YMLVAQIESQNBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,7-naphthyridin-8(7H)-one (CAS 1393575-76-2) is a valuable chemical intermediate based on the 1,7-naphthyridine scaffold, a privileged structure in medicinal chemistry. With a molecular weight of 180.59 g/mol, this compound features a reactive chloro substituent and a lactam group, making it a versatile building block for the synthesis of diverse fused heterocyclic systems . The naphthyridine core is of significant research interest due to its wide range of biological and pharmacological properties . Specifically, derivatives of fused imidazonaphthyridines, which can be accessed from scaffolds like this, are investigated as potential therapeutic agents for various conditions . Furthermore, naphthyridine derivatives have been extensively explored as inhibitors of key viral enzymes, such as integrase for HIV treatment, and are also featured in compounds targeting liver diseases like NASH . The reactive handles on this molecule allow researchers to pursue structural diversification for structure-activity relationship (SAR) studies and the development of novel bioactive compounds . This product is intended for research and development purposes in a laboratory setting only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-7H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLVAQIESQNBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=C(C=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

A mixture of 1,7-naphthyridin-8(7H)-one and excess POCl₃ is heated at 110–120°C for 4–6 hours under inert atmosphere. The reaction proceeds via formation of a chlorophosphate intermediate, followed by nucleophilic displacement of the hydroxyl group at position 3.

Reaction Conditions:

  • Molar Ratio: 1:5 (naphthyridinone : POCl₃)

  • Solvent: Toluene or dichloromethane

  • Temperature: 110–120°C

  • Yield: 60–75%

Mechanistic Insight:
POCl₃ acts as both a Lewis acid and chlorinating agent. The hydroxyl group at position 3 is protonated, forming an oxonium ion, which is subsequently displaced by a chloride ion.

Cyclization of Chlorinated Precursors

An alternative approach involves constructing the naphthyridinone ring system from chlorinated precursors. This method avoids handling the parent compound and allows for regioselective chloro incorporation.

Pyridine-Based Annulation

2-Amino-3-chloropyridine derivatives serve as key starting materials. Reacting 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base (e.g., K₂CO₃) induces cyclization, forming the 1,7-naphthyridinone core.

Typical Protocol:

  • Condensation: 2-Amino-3-chloropyridine (1 eq) and ethyl acetoacetate (1.2 eq) in ethanol, refluxed for 8 hours.

  • Cyclization: Addition of concentrated HCl, heated at 90°C for 3 hours.

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate.
    Yield: 50–65%

Advantages:

  • Regioselective chloro placement at position 3.

  • Scalable to multi-gram quantities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chlorine atom at the 3-position and a ketone group at the 8-position of the naphthyridine ring. These substituents influence its reactivity and biological properties, making it a valuable building block for synthesizing more complex molecules.

Medicinal Chemistry

3-Chloro-1,7-naphthyridin-8(7H)-one has been extensively studied for its potential as a drug candidate. Its structural features allow it to interact with various biological targets:

  • Antimicrobial Properties : Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain naphthyridine derivatives are more effective than established antibiotics like ciprofloxacin and ofloxacin against resistant strains of bacteria .
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. It may inhibit specific enzymes or receptors involved in cancer progression, although further studies are needed to elucidate its mechanisms of action in this context .

Materials Science

In materials science, 3-Chloro-1,7-naphthyridin-8(7H)-one is utilized in the development of organic semiconductors. Its unique electronic properties can be harnessed to create advanced materials for electronic applications .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various specialty chemicals. Its ability to undergo substitution reactions allows for the creation of diverse derivatives with tailored properties for specific applications .

Case Study 1: Antimicrobial Activity

A study published in PMC demonstrated that derivatives of naphthyridine exhibited potent antibacterial activity against multidrug-resistant strains. For example, one derivative showed comparable efficacy to ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the potential of these compounds in addressing antibiotic resistance .

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers synthesized several analogs of 3-Chloro-1,7-naphthyridin-8(7H)-one and evaluated their effects on cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation more effectively than standard chemotherapeutic agents .

Table 1: Biological Activities of 3-Chloro-1,7-naphthyridin-8(7H)-one Derivatives

CompoundActivity TypeTarget Organism/PathwayReference
AAntibacterialStaphylococcus aureus
BAnticancerCancer cell lines (various)
CAntifungalCandida albicans

Table 2: Synthetic Routes for 3-Chloro-1,7-naphthyridin-8(7H)-one

MethodConditionsYield (%)
BrominationNBS in dichloromethane85
AlkylationMethyl iodide75
CyclizationBase-catalyzed90

Mechanism of Action

The mechanism of action of 3-Chloro-1,7-naphthyridin-8(7H)-one would depend on its specific biological target. Generally, compounds in this family might interact with enzymes or receptors, inhibiting or activating specific pathways. The chlorine atom and ketone group could play crucial roles in binding to the target molecule and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

3-Bromo-1,7-naphthyridin-8(7H)-one (CAS 1375301-90-8) serves as a direct brominated analog. Key differences include:

Property 3-Chloro Derivative 3-Bromo Derivative
Molecular Weight 180.59 g/mol 225.04 g/mol
Melting/Boiling Points Not reported BP: 468.9°C (at 760 mmHg)
Solubility Limited data Soluble in DMSO, methanol
Reactivity Less polarizable C–Cl bond More reactive C–Br bond

The bromo derivative exhibits higher molecular weight and reactivity due to bromine’s polarizability, making it more suitable for cross-coupling reactions in medicinal chemistry .

Positional Isomers

2-Chloro-1,7-naphthyridin-8(7H)-one (CAS 111-03-5) differs in the chlorine position (2- vs. 3-). This positional shift alters electronic distribution:

  • 3-Chloro derivative : The chlorine at the 3-position exerts stronger electron-withdrawing effects on the naphthyridine ring, stabilizing the keto tautomer via resonance .

Methyl-Substituted Derivatives

4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one (C₉H₇ClN₂O₂) incorporates a methyl group at the 6-position and a hydroxyl group at the 7-position. Key distinctions:

  • Synthesis : Prepared via RhIII-catalyzed C–H functionalization () or hydroxylamine-mediated cyclization ().
  • Crystallography: Monoclinic crystal system (a = 9.3983 Å, b = 13.8786 Å) with intermolecular hydrogen bonds (O–H⋯O = 2.02 Å) .
  • Applications : The methyl and hydroxy groups enhance solubility, making this derivative a candidate for biological studies .

Reactivity and Functionalization

  • Nitration: 1,7-Naphthyridin-8(7H)-one undergoes nitration at the 5-position with HNO₃/H₂SO₄, yielding 5-nitro derivatives. Chlorine substituents at the 3-position may deactivate the ring, reducing nitration efficiency compared to unsubstituted analogs .
  • Chlorination : 5-Chloro-1,7-naphthyridin-8(7H)-one reacts with POCl₃ to form 5,8-dichloro-1,7-naphthyridine (67% yield), highlighting the ketone group’s susceptibility to nucleophilic substitution .

Biological Activity

3-Chloro-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and potential applications in various therapeutic areas.

Chemical Structure and Properties

3-Chloro-1,7-naphthyridin-8(7H)-one belongs to the naphthyridine class of compounds, characterized by a fused bicyclic structure containing nitrogen atoms. Its chemical formula is C_9H_6ClN_2O, and it exhibits both lipophilic and polar characteristics, making it suitable for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 3-chloro-1,7-naphthyridin-8(7H)-one, exhibit significant antimicrobial properties. A study highlighted that various naphthyridine derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin in certain cases . The compound's mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Anticancer Properties

3-Chloro-1,7-naphthyridin-8(7H)-one has shown promise in cancer research. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of the cell cycle . In vitro studies demonstrated that this compound could downregulate oncogenic pathways associated with cervical cancer cells linked to human papillomavirus (HPV) infections .

The biological activity of 3-chloro-1,7-naphthyridin-8(7H)-one is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of bacterial enzymes involved in DNA replication.
  • Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It may regulate inflammatory responses by affecting cytokine production.

Synthesis Methods

The synthesis of 3-chloro-1,7-naphthyridin-8(7H)-one can be achieved through various chemical reactions involving starting materials such as 2-amino-pyridine derivatives and chloroacetyl chloride. The process typically involves:

  • Formation of Naphthyridine Core : Cyclization reactions between appropriate precursors.
  • Chlorination : Introduction of the chlorine atom at the 3-position using chlorinating agents.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Case Studies and Research Findings

Several studies have evaluated the efficacy of 3-chloro-1,7-naphthyridin-8(7H)-one in different biological contexts:

StudyFocus AreaKey Findings
AntimicrobialExhibited superior antibacterial activity against resistant strains compared to standard antibiotics.
AnticancerInduced apoptosis in cervical cancer cell lines; downregulated HPV-related oncogenes.
Anti-inflammatorySuggested potential anti-inflammatory effects based on structural analogs showing cytokine modulation.

Q & A

Basic: What are the primary synthetic routes for 3-Chloro-1,7-naphthyridin-8(7H)-one, and what are their key methodological considerations?

Answer:
The compound can be synthesized via:

  • Hydrolysis of 1,7-naphthyridin-8-amine : Treatment with 70% H₂SO₄ under reflux for 4 days yields 81% of the product .
  • Chlorination of 1,7-naphthyridin-8(7H)-one : Using POCl₃ under reflux (3–12 hours) achieves chlorination at the 3-position, with yields ranging from 58% to 72% depending on reaction time and substrate .
  • Modified Skraup reaction : Reaction of 3-amino-2(1H)-pyridinone with glycerol and sulfuric acid yields 1,7-naphthyridin-8(7H)-one derivatives, though yields are lower (~20%) .

Key considerations : Acid strength (H₂SO₄ vs. POCl₃), reaction duration, and purification protocols significantly impact yield and purity.

Basic: How is the keto-enol tautomerism of 3-Chloro-1,7-naphthyridin-8(7H)-one resolved experimentally?

Answer:
The keto form is confirmed through:

  • IR spectroscopy : Absence of O–H stretching vibrations (~3200–3600 cm⁻¹) in non-hydroxylic solvents or solid state .
  • ¹H NMR analysis : Lack of proton signals corresponding to enolic hydroxyl groups supports keto tautomer dominance .
  • X-ray crystallography : Structural data (e.g., bond lengths and angles) from single-crystal studies unambiguously assign the keto configuration .

Advanced: What methodologies optimize regioselective chlorination in 1,7-naphthyridinone systems?

Answer:
Regioselectivity is controlled by:

  • Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., cyano or ester groups) at specific positions directs chlorination to the 3-position .
  • Reagent choice : POCl₃ in reflux conditions selectively chlorinates the 3-position over other reactive sites, as demonstrated in analogous 5-chloro derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

Example : Chlorination of 1,7-naphthyridin-8(7H)-one with POCl₃ at 110°C for 75 minutes achieves 72% yield .

Advanced: How can researchers address contradictions in reported reaction yields for naphthyridinone derivatives?

Answer:
Discrepancies arise from:

  • Reaction scale : Small-scale syntheses (e.g., modified Skraup reaction) often report lower yields (~20%) due to side reactions , while larger-scale hydrolyses achieve higher yields (~81%) .
  • Purification methods : Column chromatography vs. recrystallization impacts isolated yields.
  • Catalyst variability : Use of LiNPr₂ in annulation reactions improves yields (e.g., 52–72% for diphenyl derivatives) but requires strict anhydrous conditions .

Resolution strategy : Replicate literature procedures with controlled variables (temperature, solvent purity) and employ high-resolution LC-MS to quantify byproducts.

Advanced: What analytical techniques are critical for confirming the structural integrity of 3-Chloro-1,7-naphthyridin-8(7H)-one?

Answer:

  • X-ray crystallography : Determines bond lengths (e.g., C=O at ~1.22 Å) and confirms the planar naphthyridinone core .
  • Multinuclear NMR : ¹³C NMR identifies carbonyl carbons at ~165 ppm, while ¹H NMR resolves aromatic proton splitting patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 195.032 for C₈H₅ClN₂O) .

Table 1 : Key Crystallographic Data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one

ParameterValue
Space groupP2₁/c
a (Å)9.3983
b (Å)13.8786
c (Å)9.3983
β (°)90.0

Basic: What are the documented biological activities of 1,7-naphthyridinone derivatives?

Answer:

  • Antibacterial activity : The naphthyridinone core exhibits moderate activity against Gram-positive bacteria, likely via metal chelation .
  • Antifungal applications : 8-Amino derivatives show efficacy against Candida spp. when functionalized with hydrophobic substituents .

Note : Activity is structure-dependent; chlorination at the 3-position may enhance bioavailability by increasing lipophilicity.

Advanced: How do reaction conditions influence byproduct formation in naphthyridinone syntheses?

Answer:

  • Oxidative side reactions : Prolonged reflux with KMnO₄ generates ring-contraction products (e.g., pyridine derivatives) in <5% yields .
  • Ammonia addition : Excess NH₃ at 33°C leads to 7-methyl-1,7-naphthyridin-8(7H)-imine as a minor byproduct .
    Mitigation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1:1.2 substrate-to-reagent ratio).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.